molecular formula C16H20N4O2S B2535629 N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1203411-55-5

N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2535629
CAS No.: 1203411-55-5
M. Wt: 332.42
InChI Key: AQWNZJMONBSAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide serves as a precursor in the synthesis of various heterocyclic compounds. It is instrumental in generating novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines with potential anti-inflammatory and analgesic properties. This demonstrates its versatility in medicinal chemistry, particularly in developing cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Compounds derived from this compound exhibit antimicrobial activity. Research has shown that amide derivatives of this compound have variable and modest activity against strains of bacteria and fungi, highlighting its potential in addressing antimicrobial resistance challenges (Patel et al., 2011).

Anti-tubercular Potential

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to this compound, has been identified as new anti-mycobacterial chemotypes. Structurally diverse benzo[d]thiazole-2-carboxamides derived from this scaffold have shown promising anti-tubercular activity, with several compounds exhibiting low micromolar potency against the Mycobacterium tuberculosis H37Rv strain. This discovery opens new avenues for tuberculosis treatment, highlighting the compound's relevance in developing new therapeutic agents (Pancholia et al., 2016).

Properties

IUPAC Name

4-(4-methoxy-1,3-benzothiazol-2-yl)-N-prop-2-enylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-3-7-17-15(21)19-8-10-20(11-9-19)16-18-14-12(22-2)5-4-6-13(14)23-16/h3-6H,1,7-11H2,2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWNZJMONBSAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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